Nabilone was first synthesized in the 1970s and has since been approved by the U.S. Food and Drug Administration for use in treating nausea and vomiting associated with cancer chemotherapy when other treatments have failed. It is available in capsule form, typically containing 1 mg of nabilone per capsule.
Cesamet falls under the category of synthetic cannabinoids, which are man-made chemicals that mimic the action of natural cannabinoids. It is structurally similar to delta-9-tetrahydrocannabinol but has distinct pharmacological properties and uses.
The synthesis of nabilone involves several steps, starting from simpler organic compounds. The primary method includes the cyclization of appropriate precursors to form the dibenzopyran structure characteristic of cannabinoids.
The synthesis can be complex and may require multiple purification steps to isolate the desired isomer of nabilone. Techniques such as chromatography are commonly employed to achieve high purity levels.
Nabilone has a complex molecular structure characterized by a dibenzopyran backbone. Its empirical formula is , with a molecular weight of approximately 372.55 g/mol.
Nabilone can undergo various chemical reactions typical of organic compounds, including:
The metabolic pathways for nabilone involve several cytochrome P450 enzymes, leading to various metabolites that can influence its pharmacodynamics and pharmacokinetics.
Nabilone exerts its effects primarily through interaction with cannabinoid receptors in the central nervous system, particularly:
Clinical studies have shown that nabilone effectively reduces nausea and vomiting in patients receiving chemotherapy, often demonstrating a more favorable side effect profile compared to traditional antiemetics.
Nabilone is primarily utilized in clinical settings for:
Cesamet's active pharmaceutical ingredient, nabilone, is a synthetic tricyclic cannabinoid designed as a structural analogue of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive constituent of Cannabis sativa. Key structural modifications enhance its pharmacological properties:
Table 1: Structural Comparison of Nabilone and Δ⁹-THC
Feature | Nabilone | Δ⁹-THC |
---|---|---|
C-9 Substituent | Ketone | Methyl group |
C-3 Side Chain | 1,1-Dimethylheptyl | n-Pentyl |
Double Bond | Saturated C9-C10 bond | Δ⁹ unsaturation |
Stereochemistry | Racemic mixture | (6aR,10aR) single isomer |
These modifications confer ~2-fold greater potency than Δ⁹-THC in preclinical models and enhance oral bioavailability by reducing first-pass metabolism [8] [5].
Nabilone functions as a high-affinity partial agonist at cannabinoid receptors CB1 and CB2, part of the endocannabinoid system:
Table 2: Receptor Binding and Functional Activity of Nabilone
Parameter | CB1 Receptor | CB2 Receptor |
---|---|---|
Binding Affinity (Kᵢ) | 2.2 nM | 1.8 nM |
Intrinsic Activity | Partial agonist | Partial agonist |
Primary Signaling | Gαᵢ/o inhibition | Gαᵢ/o inhibition |
Nabilone exhibits complex pharmacokinetics characterized by extensive tissue distribution and active metabolites:
Table 3: Key Pharmacokinetic Parameters of Nabilone
Parameter | Value |
---|---|
Oral Bioavailability | 96% |
Tₘₐₓ | 2 hours |
Protein Binding | >97% |
Vd | 12.5 L/kg |
t₁/₂ (Parent) | ~2 hours |
t₁/₂ (Metabolites) | ~35 hours |
Primary Excretion | Fecal (67%), Renal (24%) |
Nabilone undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 (CYP) enzymes, generating pharmacologically active and inactive metabolites:
Table 4: Metabolic Pathways and Drug Interaction Risks
Metabolic Pathway | Enzymes Involved | Interaction Risk |
---|---|---|
Oxidation | CYP3A4 (major), CYP2C9 | Inhibits CYP2C9/CYP3A4 → ↑ Warfarin, NSAIDs |
Reduction | Aldo-keto reductases (minor) | Low interaction risk |
Glucuronidation | UGT1A1, UGT1A3 | Low interaction risk |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0